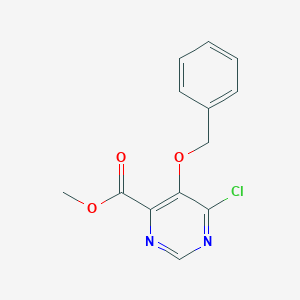

methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate

Übersicht

Beschreibung

Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The presence of functional groups such as benzyloxy and chloropyrimidine in this compound makes it a valuable intermediate in various chemical reactions and synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 5-hydroxy-6-chloropyrimidine-4-carboxylic acid and benzyl alcohol.

Esterification: The carboxylic acid group of 5-hydroxy-6-chloropyrimidine-4-carboxylic acid is esterified using methanol in the presence of a catalyst such as sulfuric acid to form methyl 5-hydroxy-6-chloropyrimidine-4-carboxylate.

Benzylation: The hydroxyl group of the intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chlorine Atom

The chlorine atom at position 6 is highly susceptible to nucleophilic displacement under mild conditions.

Key Reactions:

-

Amination : Reaction with primary/secondary amines (e.g., N-methylpiperazine) in THF or DMF with a base (e.g., EtN) yields 6-amino derivatives .

-

Thiolation : CuI/neocuproine-catalyzed coupling with thiophenols or 3-aminothiophenol forms thioether derivatives .

Example Reaction Table :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Methylpiperazine | THF, EtN, 0°C → RT | 6-(4-Methylpiperazin-1-yl) derivative | 88 | |

| 3-Aminothiophenol | CuI/neocuproine, DMF, 120°C | 6-(3-Aminophenylthio) derivative | 67 |

Mechanism :

The reaction proceeds via an SAr mechanism, where the electron-withdrawing ester and benzyloxy groups activate the chlorine for nucleophilic attack.

Functionalization of the Benzyloxy Group

The benzyloxy moiety can undergo cleavage or participate in coupling reactions.

Key Reactions:

-

Hydrogenolysis : Pd/C-catalyzed hydrogenation removes the benzyl group, yielding a phenolic intermediate .

-

Oxidative Coupling : Under Ullmann conditions, the benzyloxy group facilitates cross-couplings with aryl halides .

Example Reaction Conditions :

-

Hydrogenolysis : H (1 atm), Pd/C (10%), MeOH, RT → 5-hydroxypyrimidine derivative (Yield: 85–92%).

Ester Group Transformations

The methyl ester is versatile for hydrolysis, aminolysis, or transesterification.

Key Reactions:

-

Hydrolysis : LiOH in THF/HO converts the ester to a carboxylic acid .

-

Aminolysis : Reaction with amines (e.g., propionamide) forms carboxamide derivatives .

Example Reaction Table :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiOH | THF/HO, RT | 4-Carboxylic acid derivative | 95 | |

| Propionyl chloride | Dioxane, EtN, RT | 4-Propionamide derivative | 81 |

Cross-Coupling Reactions

The chlorine and benzyloxy groups enable Pd-catalyzed couplings for complex heterocycle synthesis.

Key Reactions:

-

Suzuki Coupling : With arylboronic acids, Pd(PPh)/KCO in dioxane forms biaryl derivatives .

-

Buchwald-Hartwig Amination : Pd(dba)/XPhos with aryl amines introduces aminoaryl groups .

Example Reaction Conditions :

-

Suzuki Coupling : Pd(PPh) (5 mol%), KCO, dioxane/HO, 80°C → 6-Aryl derivatives (Yield: 70–78%).

Pyrimidine Ring Functionalization

The electron-deficient pyrimidine ring undergoes regioselective modifications.

Key Reactions:

-

Nitration : HNO/HSO introduces nitro groups at position 2 or 4 .

-

Halogenation : NBS or NIS in DMF adds bromine/iodine at position 2 .

Example Reaction Table :

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| NIS | DMF, RT | 2-Iodo derivative | 90 | |

| HNO/HSO | 0°C → RT | 2-Nitro derivative | 65 |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the prominent applications of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is in enhancing chemotherapeutic treatments. It has been identified as a potential agent that can inactivate the human DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). This inactivation is crucial because it can potentiate the effects of alkylating agents used in cancer therapy, leading to improved cytotoxicity against tumor cells. The compound can be administered alongside antineoplastic agents to enhance their efficacy, particularly in cancers that are resistant to standard treatments .

Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant antiviral properties. Specifically, studies have shown that certain structural modifications can lead to low nanomolar inhibitory activity against HIV-1. The compound's mechanism involves the inhibition of integrase strand transfer, which is essential for viral replication . This positions it as a candidate for further development in antiviral therapies.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. SAR studies have demonstrated that modifications at the C5 carboxamide moiety can significantly affect the compound's biological activity. For instance, analogues with a benzyl group at this position have shown maximal cytoprotection and biochemical inhibition in antiviral assays, indicating that specific substitutions can enhance therapeutic efficacy .

Synthesis and Development

The synthesis of this compound has been achieved through various methods, often involving cyclocondensation reactions and selective chlorination processes. These synthetic routes are crucial for producing analogues with desired biological activities. For example, one method involves the reaction of benzyloxyurea with diethyl malonate under microwave conditions to yield pyrimidine derivatives efficiently .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Chemotherapeutic Enhancement : A study demonstrated that administering this compound alongside alkylating agents resulted in a marked increase in tumor cell death due to enhanced AGT inactivation .

- Antiviral Efficacy : In vitro testing showed that specific derivatives exhibited potent activity against HIV-1, with some compounds maintaining efficacy against resistant strains .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved can vary based on the specific enzyme or receptor it interacts with.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 5-(benzyloxy)-4-chloropyrimidine-6-carboxylate: Similar structure but with different positions of the chlorine and carboxylate groups.

Methyl 5-(benzyloxy)-6-bromopyrimidine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

Methyl 5-(benzyloxy)-6-fluoropyrimidine-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is unique due to the specific positioning of the benzyloxy and chlorine groups on the pyrimidine ring, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it a valuable compound for targeted synthesis and research applications.

Biologische Aktivität

Methyl 5-(benzyloxy)-6-chloropyrimidine-4-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of pyrimidine derivatives that exhibit diverse biological activities. Its structure can be represented as follows:

- Pyrimidine ring : A six-membered ring containing nitrogen atoms.

- Benzyloxy group : Enhances lipophilicity and potentially affects biological interactions.

- Chloro substituent : May contribute to the compound's reactivity and binding properties.

Anticancer Activity

Research has shown that pyrimidine derivatives, including this compound, possess significant anticancer properties. A study highlighted the compound's ability to inhibit histone demethylases, such as KDM5A, which are implicated in various cancers including prostate and breast cancer . The inhibition of these enzymes suggests a potential mechanism for inducing apoptosis in cancer cells.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Prostate Cancer | 14.0 | Inhibition of histone demethylases |

| Other Pyrimidine Derivatives | Breast Cancer | 15.0 | Induction of apoptosis via cell cycle arrest |

Antiviral Activity

The antiviral properties of similar compounds have been evaluated, indicating that modifications to the pyrimidine structure significantly affect their efficacy. For instance, analogs with a benzyl group demonstrated maximal cytoprotection without substantial cytotoxicity in assays . This suggests that this compound may also exhibit antiviral activity through similar mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence and position of substituents on the pyrimidine ring critically influence biological activity. For example:

- Chloro substituent : Enhances binding affinity to target proteins.

- Benzyloxy group : Improves solubility and cellular uptake.

A systematic investigation into various derivatives indicated that electron-withdrawing groups at specific positions significantly enhance anticancer activity .

Case Studies and Research Findings

- Histone Demethylase Inhibition : A novel pyrimidine derivative was found to inhibit KDM5A with an IC50 value in the low micromolar range, demonstrating potential for cancer therapy .

- Antitumor Efficacy : In vitro studies on human leukemia cell lines showed that compounds with halogen substitutions exhibited potent cytotoxicity, with IC50 values as low as 14 μM .

- Mechanistic Insights : Further investigations revealed that certain derivatives could induce apoptosis through modulation of cell cycle checkpoints, underscoring their therapeutic potential against malignancies .

Eigenschaften

IUPAC Name |

methyl 6-chloro-5-phenylmethoxypyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-18-13(17)10-11(12(14)16-8-15-10)19-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGFLZSVEQWMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=N1)Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.